2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves various strategies, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods have enabled the efficient synthesis of methylimidazo[1,2-a]pyridines, demonstrating the versatility of aqueous syntheses and catalytic processes in generating these compounds with moderate to good yields (Mohan, Rao, & Adimurthy, 2013).
Molecular Structure Analysis
The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and related derivatives have been elucidated using various spectroscopic techniques, including NMR, MS, and IR spectra, along with elemental analysis and X-ray crystallography. These analyses confirm the presence of the imidazo[1,2-a]pyridine skeleton and provide insights into the substitution patterns that influence the compound's reactivity and properties (Yan et al., 2009).
Chemical Reactions and Properties
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile participates in various chemical reactions, including multicomponent reactions, which allow for the efficient synthesis of novel derivatives. For instance, the iron(II)-catalyzed denitration reaction has been applied to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methylnitroolefins, showcasing the compound's versatility in synthetic chemistry (Yan et al., 2012).
Scientific Research Applications
Synthesis and Chemical Reactivity
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. They are utilized in various organic synthesis reactions, including hydroamination, aminooxygenation, and multicomponent reactions. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation have been reported to synthesize methylimidazo[1,2-a]pyridines efficiently. These methods demonstrate the compound's versatility in synthesizing imidazo[1,2-a]pyrazines and imidazo[2,1-a]isoquinolines with good yields under catalyst-free conditions or with silver catalysis, highlighting the adaptability of these reactions in organic synthesis (Mohan, Rao, & Adimurthy, 2013).
Catalysis and Green Chemistry
The compound also plays a significant role in catalysis and green chemistry applications. It acts as a precursor in multicomponent reactions for synthesizing diverse heterocyclic structures. For example, 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives were synthesized via a three-component reaction involving aldehyde, malononitrile, and 2-aminobenzimidazole in water under microwave irradiation. This method emphasizes the advantages of excellent yield, low cost, reduced environmental impact, and the convenience of procedures, contributing to the principles of green chemistry (Liu et al., 2008).
Biological Activities
Derivatives of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile have been explored for their biological activities, including antimicrobial, antifungal, and antitumor effects. Synthesized compounds exhibit a range of activities against various bacteria and cancer cell lines, demonstrating the potential for developing new therapeutic agents. For instance, pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives have shown promising cytotoxicity against human laryngeal epidermoid carcinoma cells, indicating significant antitumor activity (Abdel‐Latif et al., 2016).
Fluorescent Probes and DNA Detection
Novel derivatives of benzimidazo[1,2-a]quinolines, synthesized from 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, have been identified as potential fluorescent probes for DNA detection. These compounds, characterized by their ability to intercalate with DNA, exhibit enhanced fluorescence emission intensity upon binding, suggesting applications as DNA-specific fluorescent probes (Perin et al., 2011).
Future Directions
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVCYJDLHGGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941534 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
CAS RN |
19768-70-8 | |
Record name | Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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